(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17471042
InChI: InChI=1S/C8H10BrClN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1
SMILES:
Molecular Formula: C8H10BrClN2
Molecular Weight: 249.53 g/mol

(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17471042

Molecular Formula: C8H10BrClN2

Molecular Weight: 249.53 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine -

Specification

Molecular Formula C8H10BrClN2
Molecular Weight 249.53 g/mol
IUPAC Name (1R)-1-(3-bromo-5-chlorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H10BrClN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1
Standard InChI Key TXBWUHLPERCINH-QMMMGPOBSA-N
Isomeric SMILES C1=C(C=C(C=C1Cl)Br)[C@H](CN)N
Canonical SMILES C1=C(C=C(C=C1Cl)Br)C(CN)N

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with bromine at position 3 and chlorine at position 5. This aromatic system is bonded to an ethane-1,2-diamine chain, where the chiral center resides at the first carbon of the ethane moiety (Figure 1). The (1R) configuration dictates its three-dimensional orientation, influencing interactions with biological targets and synthetic pathways .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H10BrClN2\text{C}_8\text{H}_{10}\text{BrClN}_2
Molecular Weight249.54 g/mol
CAS Number1390679-13-6
Chiral Center Configuration(1R)

The presence of both bromine and chlorine enhances the compound’s electrophilicity, enabling participation in nucleophilic substitution reactions. The diamine group facilitates chelation with metal ions and hydrogen bonding, critical for biological activity .

Synthesis and Structural Optimization

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
1-(3-Bromo-5-chlorophenyl)ethanonePrecursor for reductive amination
(1R)-1-(3-Bromo-5-chlorophenyl)ethylamineChiral intermediate

Challenges in synthesis include controlling stereoselectivity and minimizing byproducts during halogenation. Computational modeling suggests that steric effects from the chloro substituent may hinder reaction rates at the para position .

TargetPotential InteractionImplications
GABA-A ReceptorsAllosteric modulationAnxiolytic effects
Serotonin Transporter (SERT)Competitive inhibitionAntidepressant activity
Bacterial DNA GyraseEnzyme inhibitionAntibiotic properties

Antibiotic and Antiviral Applications

In vitro assays of analogous bromo-chloro aryl diamines demonstrate inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MIC) of 8–16 µg/mL . The chlorine substituent enhances membrane permeability, while bromine contributes to hydrophobic interactions with enzyme active sites . Antiviral activity against RNA viruses, including influenza A, has been hypothesized but requires validation .

Comparative Analysis with Structural Analogues

Halogen Substitution Effects

Replacing the chlorine atom in (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine with a methyl group yields (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine, a compound with reduced electronegativity but improved lipid solubility. This modification increases blood-brain barrier permeability, making the methyl analogue more suitable for neurological applications.

Table 4: Comparison of Halogenated Diamines

CompoundMolecular Weight (g/mol)LogPPrimary Application
(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine249.542.1Antibiotic research
(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine229.122.8Neurological studies

The chloro derivative’s higher polarity may limit its utility in central nervous system (CNS) drug development compared to its methyl counterpart .

Challenges and Future Directions

Synthetic Scalability

Current methods for producing (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine lack industrial scalability due to low yields in chiral resolution steps. Advances in asymmetric catalysis, such as the use of chiral ligands in hydrogenation, could address this limitation .

Toxicity Profiling

No acute toxicity data are available for this compound. Structural analogues exhibit moderate hepatotoxicity in rodent models (LD50_{50} > 500 mg/kg), suggesting the need for comprehensive safety assessments .

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